4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-2-(4-methylpiperazin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOFHWOTPWWXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244412 | |
| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-44-4 | |
| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301244412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
This document provides a detailed theoretical framework for the spectroscopic characterization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. While comprehensive experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as an essential tool for researchers in verifying the synthesis and purity of this compound.
Molecular Structure and Predicted Spectroscopic Overview
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a polysubstituted aromatic compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a predicted molecular weight of 270.71 g/mol . Its structure comprises a 1,2,4-trisubstituted benzene ring, a carboxylic acid, a tertiary amine within a piperazine ring, and a chloro substituent. Each of these functional groups will give rise to characteristic signals in their respective spectra, allowing for a comprehensive structural elucidation.
To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram below. This numbering is for illustrative purposes within this guide and may not conform to IUPAC nomenclature rules.
Caption: Numbering scheme for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a solvent like DMSO-d₆ is recommended to ensure the solubility and observation of the acidic proton.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine, and methyl protons. The acidic proton of the carboxylic acid will likely appear as a very broad singlet at a high chemical shift.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |
| ~12.0 - 13.0 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and will be a broad singlet due to hydrogen bonding and exchange. Its exact position is sensitive to concentration and residual water. |
| ~7.75 | d, J ≈ 8.5 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, placing it furthest downfield among the aromatic protons. It will be a doublet due to coupling with H-5. |
| ~7.30 | dd, J ≈ 8.5, 2.0 Hz | 1H | H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| ~7.15 | d, J ≈ 2.0 Hz | 1H | H-3 | This proton shows only a small meta-coupling to H-5, appearing as a narrow doublet. |
| ~3.10 | t, J ≈ 5.0 Hz | 4H | H-8, H-11 | These protons are on the carbons adjacent to the nitrogen connected to the aromatic ring. They are expected to be equivalent and appear as a triplet. |
| ~2.55 | t, J ≈ 5.0 Hz | 4H | H-9, H-10 | These protons are adjacent to the N-methyl nitrogen. They appear as a triplet coupled to their neighbors. This signal may be partially obscured by the DMSO solvent peak. |
| ~2.25 | s | 3H | H-12 (N-CH₃) | The methyl group protons are a singlet as they have no adjacent protons to couple with. This is a highly characteristic signal for the N-methylpiperazine moiety. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically distinct.
| Predicted δ (ppm) | Assignment | Rationale and Field Insights |
| ~168.0 | C-7 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~155.0 | C-2 | This aromatic carbon is bonded to nitrogen, causing a significant downfield shift. |
| ~135.0 | C-4 | The carbon atom bearing the chlorine atom (ipso-carbon) is deshielded. |
| ~131.0 | C-6 | Aromatic CH carbon ortho to the carboxylic acid group. |
| ~128.0 | C-1 | Quaternary aromatic carbon. |
| ~124.0 | C-5 | Aromatic CH carbon. |
| ~121.0 | C-3 | Aromatic CH carbon. |
| ~54.0 | C-9, C-10 | Carbons of the piperazine ring adjacent to the N-methyl group. |
| ~48.0 | C-8, C-11 | Carbons of the piperazine ring adjacent to the nitrogen attached to the aromatic ring. |
| ~45.0 | C-12 (N-CH₃) | The N-methyl carbon signal is characteristic and typically appears in this region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum followed by a ¹³C NMR spectrum. For enhanced ¹³C sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Processing: Process the raw data (FID) with Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal (δ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | This is the most characteristic feature of a carboxylic acid, appearing as a very broad band due to strong intermolecular hydrogen bonding.[1] |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption corresponding to the carbonyl group. Its position indicates conjugation with the aromatic ring.[1] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring vibrations. |
| ~1250 | C-N stretch | Aryl-Amine | Stretching vibration of the bond between the aromatic ring and the piperazine nitrogen. |
| ~1100 | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the acid group. |
| ~830 | C-H bend (out-of-plane) | Aromatic Ring | This bending vibration can be indicative of the 1,2,4-trisubstitution pattern on the benzene ring. |
| ~750 | C-Cl stretch | Aryl-Chloride | The carbon-chlorine stretch typically appears in the fingerprint region. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.
-
Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal before scanning the sample.
-
Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Molecular Ion: For the molecular formula C₁₂H₁₅ClN₂O₂, the monoisotopic mass is calculated to be 270.0822 Da. In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ would be observed at m/z 271.0897. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) would be observed, with a peak at [M+2] that is approximately one-third the intensity of the main molecular ion peak.
Predicted Fragmentation Pathway: The molecule is expected to fragment via characteristic pathways under electron ionization (EI) or electrospray ionization (ESI). A primary fragmentation would be the loss of the carboxylic acid group or cleavage within the piperazine ring.
Caption: A plausible mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: For ESI-MS, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and its characteristic chlorine isotope pattern. Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted data presents a cohesive picture:
-
MS would confirm the molecular weight (270.71 g/mol ) and the presence of a chlorine atom.
-
IR would confirm the presence of the carboxylic acid (broad O-H, sharp C=O), aromatic ring, and C-Cl bond.
-
NMR would elucidate the precise connectivity of the atoms. ¹H NMR would show the substitution pattern on the aromatic ring and confirm the N-methylpiperazine moiety, while ¹³C NMR would account for all 12 unique carbon environments.
Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, which is crucial for its application in research and drug development.
References
-
PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid. [Link]
Sources
Methodological & Application
Advanced Purification Strategies for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid: A Guide to Achieving High Purity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a substituted aromatic carboxylic acid with structural motifs common in pharmaceutical intermediates. Its amphoteric nature, possessing both a basic piperazine moiety and an acidic carboxylic acid group, presents unique challenges and opportunities for purification. This application note provides a comprehensive guide to effective purification techniques, focusing on the underlying chemical principles to empower researchers to adapt and optimize these methods for achieving high-purity material suitable for downstream applications in drug development and discovery.
Introduction and Physicochemical Profile
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting the safety, efficacy, and reproducibility of the final drug product. The subject of this guide, 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, is a molecule that requires a nuanced purification strategy due to its zwitterionic potential. The presence of a tertiary amine (the N-methylpiperazine group) and a carboxylic acid on the same scaffold means that the molecule's charge and solubility are highly dependent on pH.
Understanding its physicochemical properties is the cornerstone of developing a rational purification protocol. While experimental data for this specific molecule is not widely published, we can infer a reliable profile based on its structural components and data from close analogs like 4-chlorobenzoic acid and N-methylpiperazine.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Rationale and Impact on Purification |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | Used for calculating molar quantities and confirming mass spectrometry data. |
| Molecular Weight | ~254.71 g/mol | Essential for all quantitative work. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Similar to 4-chlorobenzoic acid (pKa ~3.98)[1]. The carboxyl group will be deprotonated (anionic) above this pH. |
| pKa (Piperazine Amine) | ~8.5 - 9.5 | The tertiary amine of the N-methylpiperazine group will be protonated (cationic) below this pH. |
| Isoelectric Point (pI) | ~6.0 - 7.0 | The pH at which the molecule is predominantly a neutral zwitterion. Solubility in aqueous media is often lowest at the pI. |
| Solubility | Aqueous: Soluble at low pH (<2) and high pH (>11). Lower solubility in the mid-pH range. Organic: Soluble in polar protic solvents (e.g., methanol, ethanol) and some polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents (e.g., hexanes, diethyl ether). | This pH-dependent solubility is the key to purification by acid-base extraction and pH-controlled crystallization. |
Potential Impurity Profile
Effective purification is impossible without anticipating the likely impurities. Based on a probable synthetic route—Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichlorobenzoic acid with 1-methylpiperazine—the following impurities are common:
-
Unreacted Starting Materials: 2,4-dichlorobenzoic acid and 1-methylpiperazine.
-
Regioisomers: 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid, formed if the piperazine attacks the other chlorine-bearing carbon.
-
Over-alkylation Products: Formation of a quaternary ammonium salt, where a second molecule of the benzoic acid starting material alkylates the N-methylpiperazine nitrogen. This is a known and challenging impurity in similar syntheses.[2]
-
Solvent and Reagent Residues: Residual solvents and inorganic salts from the reaction and workup.
Purification Workflow Overview
The overall strategy is to first perform a bulk purification to remove major impurities and then conduct a final polishing step to achieve high purity. The choice of methods will depend on the scale of the purification and the nature of the major impurities present.
Caption: Overall purification workflow for the target compound.
Detailed Protocols
Protocol 1: Purification via Acid-Base Extraction and Recrystallization
This robust method leverages the amphoteric nature of the target compound to remove both acidic and basic impurities. It is highly scalable and effective for removing the majority of common contaminants.
Principle of Separation: The core of this technique is manipulating the pH to selectively partition the target compound and impurities between an aqueous and an organic phase.
Caption: Logical flow of the acid-base extraction protocol.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in a suitable organic solvent. Ethyl acetate or dichloromethane are good starting points. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. This step removes acidic impurities like unreacted 2,4-dichlorobenzoic acid.
-
Acidic Extraction: To the remaining organic layer, add an equal volume of 1M hydrochloric acid (HCl). Shake vigorously. The target compound and other basic impurities (like 1-methylpiperazine) will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate. The top organic layer, containing neutral impurities, can be discarded. Collect the bottom aqueous layer, which now contains the protonated product.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring, monitoring the pH. The product will begin to precipitate as it approaches its isoelectric point (~pH 6-7).
-
Isolation: Continue adding NaOH until precipitation is complete. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight.
Protocol 2: High-Purity Polishing by Flash Column Chromatography
For instances where very high purity (>99.5%) is required, or to separate stubborn regioisomers, flash column chromatography on silica gel is the method of choice.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel is acidic and can cause peak tailing with basic compounds. To mitigate this, the mobile phase is modified with a small amount of a basic additive.
-
Mobile Phase: A gradient elution is typically most effective. A less polar solvent system (e.g., dichloromethane/methanol) is used to load the column and elute non-polar impurities, then the polarity is gradually increased to elute the polar product. Adding a small amount (~0.5-1%) of triethylamine (TEA) or ammonium hydroxide to the mobile phase is crucial to prevent peak tailing by saturating the acidic sites on the silica.
Step-by-Step Methodology:
-
Slurry Preparation: Pre-adsorb the semi-purified material onto a small amount of silica gel. Dissolve the compound in a minimal amount of methanol, add silica gel (2-3 times the weight of the compound), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Wet-pack a suitably sized silica gel column with the starting mobile phase (e.g., 98:2 dichloromethane:methanol + 0.5% TEA).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Monitor the column effluent by TLC.
-
Gradient: Gradually increase the percentage of methanol in the mobile phase (e.g., from 2% to 10%) to elute the target compound.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.
Purity Assessment and Characterization
No purification is complete without rigorous analytical verification.
Table 2: Analytical Methods for Purity Verification
| Method | Purpose | Typical Conditions | Expected Result |
| TLC | In-process monitoring of reactions and column fractions. | Plate: Silica gel 60 F₂₅₄Mobile Phase: 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide | A single, well-defined spot under UV light (254 nm). |
| HPLC | Quantitative purity assessment. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)Detection: UV at 254 nm | A single major peak with purity >99% by area normalization. |
| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Solvent: DMSO-d₆ or D₂O with DCl | Correct chemical shifts, integrations, and coupling constants corresponding to the molecular structure. Absence of impurity signals. |
| LC-MS | Confirmation of molecular weight. | ESI+ mode | A major peak corresponding to the [M+H]⁺ ion at m/z ~255.7. |
Conclusion
The purification of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is readily achievable through a logical, multi-step process that leverages its fundamental physicochemical properties. A primary purification using acid-base extraction effectively removes the bulk of ionic impurities, yielding material of good quality. For applications demanding the highest levels of purity, subsequent polishing by modified reverse-phase or normal-phase chromatography provides a robust method to remove trace contaminants and isomers. As with any purification protocol, in-process monitoring and final analytical characterization are paramount to ensuring the final material meets the stringent quality requirements for research and drug development.
References
-
PubChem. 4-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Chlorobenzoic acid. [Link]
-
PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
PubChem. 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
Sources
Application Note: In Vitro Assay Development for Piperazinyl-Benzoic Acid Scaffolds
This Application Note is designed for drug discovery scientists and assay developers. It focuses on the physicochemical and pharmacological profiling of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPB), a versatile scaffold sharing structural features with CNS-active agents (e.g., atypical antipsychotics) and antimicrobial benzoates.
Compound Focus: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPB) Application: Early-Stage ADMET Profiling & Target Engagement Screening Version: 2.0 (Scientific Reference)
Introduction & Compound Rationale
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPB) represents a critical "privileged structure" in medicinal chemistry. It combines a lipophilic, electron-deficient benzoic acid core with a hydrophilic, ionizable N-methylpiperazine tail. This amphiphilic nature mimics the pharmacophores of several CNS drugs (e.g., Olanzapine, Clozapine side chains) and gyrase inhibitors, making it a high-priority candidate for Library Screening and Fragment-Based Drug Design (FBDD) .
However, its zwitterionic character (Acidic -COOH, Basic Piperazine -NH) presents unique challenges in assay reproducibility. This guide outlines a robust assay cascade to validate its solubility, safety, and permeability before high-cost efficacy trials.
Key Chemical Properties (For Assay Buffer Design)
| Property | Value (Predicted) | Assay Implication |
| Molecular Weight | ~254.71 g/mol | Suitable for standard filtration plates. |
| pKa (Acid) | ~3.5 (Benzoic acid) | Ionized (COO-) at physiological pH (7.4). |
| pKa (Base) | ~8.5 (Piperazine) | Ionized (NH+) at physiological pH (7.4). |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; DMSO soluble. |
| Solubility | pH-dependent | Risk: Precipitation in acidic assay buffers. |
Strategic Assay Cascade
To prevent false negatives/positives, we employ a "Gatekeeper" strategy. CMPB must pass solubility and permeability filters before entering biological activity screens.
Figure 1: The "Gatekeeper" Assay Cascade. Skipping physicochemical profiling (Step 1) is the leading cause of assay artifacts in zwitterionic compounds.
Protocol 1: pH-Dependent Solubility Profiling
Objective: Determine the "Safe Assay Window" to prevent compound precipitation during serial dilutions. Rationale: CMPB is a zwitterion. It is least soluble at its isoelectric point (pI). Assays run near the pI will fail.
Materials
-
Buffer A: 0.1M Phosphate Buffer (pH 7.4)
-
Buffer B: 0.1M Acetate Buffer (pH 4.0)
-
Detection: UV-Vis Microplate Reader (254 nm and 280 nm)
-
Plate: 96-well UV-transparent plate (Greiner or Corning)
Step-by-Step Methodology
-
Stock Preparation: Dissolve CMPB in 100% DMSO to create a 10 mM master stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Spiking: Add 5 µL of Master Stock to 195 µL of Buffer A and Buffer B in separate wells (Final Conc: 250 µM, 2.5% DMSO).
-
Equilibration: Seal plate and shake at 300 rpm for 4 hours at 25°C. Note: 4 hours is sufficient for kinetic solubility; thermodynamic requires 24h.
-
Filtration: Transfer samples to a 0.45 µm filter plate and centrifuge (1500 x g, 5 min) to remove precipitate.
-
Quantification: Transfer 150 µL filtrate to the UV-transparent plate. Read Absorbance (A280).
-
Calculation:
Success Criteria:
-
pH 7.4 Solubility: > 50 µM (Required for cell-based assays).
-
pH 4.0 Solubility: Likely lower; avoid acidic buffers in downstream HTS.
Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Permeability
Objective: Assess if CMPB can cross the BBB, a critical requirement for CNS-targeted drugs. Mechanism: Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-impregnated filter to mimic the endothelial cell membrane.
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.
-
Buffer: PBS (pH 7.4).
Workflow Logic
Figure 2: PAMPA-BBB Workflow. The "Sandwich" method allows passive diffusion from Donor to Acceptor compartments.
Data Interpretation
Calculate the Effective Permeability (
- cm/s: High BBB Permeability (CNS Positive).
- cm/s: Low Permeability (CNS Negative).
Protocol 3: Cytotoxicity Screening (HepG2 MTT Assay)
Objective: Rule out non-specific toxicity. Piperazine derivatives can induce phospholipidosis or mitochondrial stress. Cell Line: HepG2 (Human Liver Carcinoma) - Metabolic competent.
Procedure
-
Seeding: Plate HepG2 cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.
-
Treatment: Remove media. Add CMPB in serial dilutions (0.1 µM to 100 µM).
-
Vehicle Control: 0.5% DMSO.
-
Positive Control: Doxorubicin (10 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 3h.
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure OD at 570 nm.
Validation Check:
If
Protocol 4: Target Engagement (Dopamine D2 Receptor Binding)
Context: Given the structural similarity to the "tail" of antipsychotics, CMPB should be screened for off-target binding to Dopamine D2 receptors.
Assay Principle: Radioligand Competition Binding
-
Receptor: Human recombinant D2 receptor (membrane prep).
-
Radioligand: [3H]-Methylspiperone (0.5 nM).
-
Non-specific Binder: Haloperidol (10 µM).
Workflow
-
Mix: 50 µL Membrane Prep + 50 µL [3H]-Ligand + 50 µL CMPB (Various concentrations).
-
Incubate: 60 min at 25°C (Equilibrium binding).
-
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Wash: 3x with ice-cold Tris-HCl buffer.
-
Count: Liquid Scintillation Counting (LSC).
Result Analysis: Plot % Inhibition vs. Log[CMPB].
-
Ki Calculation:
-
Note: If CMPB shows
, it has significant CNS activity potential.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay | pH near pI (~5-6) | Ensure buffer pH is strictly 7.4. Add 0.01% Tween-20. |
| High Background (PAMPA) | Membrane drying | Ensure humidity chamber is used during 18h incubation. |
| Variable MTT Data | Pipetting error / Evaporation | Use multi-channel pipettes; fill edge wells with PBS. |
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4769782, 4-(4-Methyl-1-piperazinylmethyl)benzoic acid.
Use of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid as a research chemical
This Application Note is structured to serve as a definitive technical guide for the utilization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CAS: 1197193-44-4). This compound is a critical pharmacophore building block, distinct from the widely known Imatinib intermediate (which contains a methylene linker). Its rigid N-aryl connectivity makes it invaluable for designing conformationally restricted kinase inhibitors and tricyclic antipsychotic analogues.
Executive Summary & Chemical Context
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a bifunctional building block combining a reactive carboxylic acid tail with a solubilizing N-methylpiperazine head, directly linked to a chlorobenzene core.
Unlike the Imatinib intermediate (4-[(4-methyl-1-piperazinyl)methyl]benzoic acid), which possesses a flexible methylene bridge, this molecule features a direct N-aryl bond . This structural rigidity is crucial for:
-
Bioavailability: Enhancing solubility via the basic piperazine moiety while maintaining a compact lipophilic profile.
-
Target Specificity: Locking the pharmacophore into a specific conformation, essential for ATP-binding pockets in kinases or GPCR orthosteric sites.
-
Synthetic Utility: Serving as a precursor for quinazolinones , benzodiazepines , and benzothiazoles via cyclocondensation reactions.
Key Chemical Properties
| Property | Specification |
| CAS Number | 1197193-44-4 |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ |
| Molecular Weight | 254.71 g/mol |
| pKa (Calculated) | Acidic: ~3.8 (COOH) | Basic: ~8.2 (Piperazine N4) |
| Solubility | Soluble in DMSO, DMF, MeOH (with acid/base); Poor in water (Zwitterionic at neutral pH). |
| Appearance | Off-white to pale yellow crystalline powder. |
Critical Handling & Storage Protocols
Safety Warning: This compound is an irritant. The piperazine moiety can act as a sensitizer.[1] All operations must be conducted in a fume hood.
Storage & Stability
-
Hygroscopicity: Moderately hygroscopic due to the tertiary amine. Store in a desiccator.
-
Temperature: Stable at 2-8°C. Long-term storage at -20°C recommended to prevent oxidative N-demethylation or N-oxide formation.
-
Reconstitution: For biological assays, prepare stock solutions in anhydrous DMSO (up to 50 mM). Avoid freeze-thaw cycles; aliquot immediately.
Protocol A: Synthetic Utility – Amide Coupling
This protocol describes the activation of the carboxylic acid for coupling with primary amines (e.g., anilines or aliphatic amines) to generate library candidates.
Rationale: The steric bulk of the ortho-piperazinyl group can hinder standard coupling. We utilize HATU for its superior reactivity with sterically encumbered acids, preventing racemization (if chiral amines are used) and ensuring high yields.
Materials
-
Substrate: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (1.0 eq)
-
Amine Partner: R-NH₂ (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Activation:
-
Dissolve the benzoic acid derivative (1.0 mmol) in DMF (5 mL) under N₂ atmosphere.
-
Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol).
-
Critical Step: Stir at Room Temperature (RT) for 15 minutes . The solution should turn slightly yellow, indicating active ester formation.
-
-
Coupling:
-
Add the amine partner (1.1 mmol) in one portion.
-
Stir the reaction at RT for 4–16 hours. Monitor by LC-MS (Target Mass = MW + Amine - 18).
-
-
Work-up (Zwitterion Management):
-
Note: The product contains a basic piperazine. Acidic workup may extract the product into the aqueous phase.
-
Dilute reaction with EtOAc (20 mL).
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.
-
Wash with Brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (90:10:1) to elute the basic product.
-
Protocol B: Cyclization to Quinazolinone Cores
This scaffold is ideal for synthesizing 4(3H)-quinazolinones, a privileged structure in medicinal chemistry (e.g., anticancer, anti-inflammatory agents).
Mechanism: Condensation of the carboxylic acid with an anthranilamide or urea derivative, followed by dehydration.
Workflow Diagram
The following diagram illustrates the logical flow from the raw material to two distinct scaffold types.
Caption: Divergent synthetic pathways utilizing the benzoic acid core for amide generation or heterocyclic cyclization.
Protocol C: Analytical Quality Control (HPLC)
Due to the zwitterionic nature and the UV-active chlorobenzene chromophore, a buffered Reverse Phase method is required.
Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 9 for basic stability) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Chlorobenzene) and 220 nm (Amide/Acid) |
| Temperature | 30°C |
Gradient Table
| Time (min) | % Phase B | Event |
| 0.0 | 5 | Equilibration |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Impurity Profiling
When analyzing this compound, watch for these common impurities:
-
Des-methyl Analog: Loss of the methyl group on the piperazine (M-14).
-
N-Oxide: Oxidation of the tertiary piperazine nitrogen (M+16).
-
Decarboxylated Product: 1-(3-chlorophenyl)-4-methylpiperazine (loss of COOH, rare but possible under high thermal stress).
References
-
Chemical Identity & Properties: PubChem.[2] Compound Summary for CID 59364969 (Related Structure). National Library of Medicine. [Link]
-
Synthetic Methodology (Amide Coupling): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Quinazolinone Scaffolds: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]
-
HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]
Sources
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid in targeted drug delivery systems
Application Note & Protocol
Leveraging 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid in a Hypothetical Targeted Drug Delivery System for Oncological Applications
Abstract & Introduction
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a synthetic organic compound featuring a carboxylic acid group and a piperazine moiety. While not currently established as a therapeutic agent, its chemical architecture presents a compelling scaffold for development within targeted drug delivery systems (TDDS). The carboxylic acid provides a versatile handle for covalent conjugation to targeting ligands, while the substituted piperazine ring may influence solubility, cell permeability, and pharmacokinetic properties.
This document outlines a hypothetical, yet scientifically grounded, framework for the application of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid as a payload molecule. We propose its conjugation to a cancer-targeting peptide, RGD (Arginylglycylaspartic acid), which is known to bind to αvβ3 integrins overexpressed on the surface of various tumor cells and angiogenic endothelial cells. This application note provides detailed protocols for the synthesis, purification, and characterization of the resulting peptide-drug conjugate (PDC), as well as a workflow for its preliminary in vitro evaluation.
Rationale and Proposed Mechanism of Action
The central hypothesis is that by covalently linking 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid to the RGD peptide, we can create a conjugate that selectively accumulates at the tumor site. This targeted delivery aims to increase the therapeutic index of the payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.
The proposed mechanism involves:
-
Systemic Administration & Circulation: The RGD-payload conjugate circulates in the bloodstream.
-
Target Recognition & Binding: The RGD component of the conjugate recognizes and binds to αvβ3 integrins on the tumor cell surface.
-
Internalization: Upon binding, the entire conjugate is internalized by the cell, likely through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the payload is released from the targeting peptide, where it can then exert its cytotoxic or modulatory effects.
Below is a diagram illustrating the proposed targeted delivery workflow.
Figure 1: Proposed workflow for the RGD-targeted delivery of the payload.
Experimental Protocols
This section details the necessary protocols for synthesizing and evaluating the RGD-payload conjugate. The procedures are based on well-established bioconjugation chemistry.
Materials and Reagents
| Reagent | Supplier | Grade |
| 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | Sigma-Aldrich | ≥98% (HPLC) |
| c(RGDfK) Peptide (amine-functionalized) | Bachem | >95% Purity |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Thermo Fisher | Molecular Biology |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | Molecular Biology |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Cell Culture Grade |
| Dialysis Tubing (MWCO 1 kDa) | Spectrum Labs | |
| U87 MG Glioblastoma Cell Line (αvβ3 positive) | ATCC | |
| DMEM with 10% FBS and 1% Pen-Strep | Gibco | |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega |
Protocol 1: Activation of Payload Carboxylic Acid
Rationale: The carboxylic acid on the payload molecule must be activated to a more reactive species to efficiently react with the primary amine on the RGD peptide. EDC/NHS chemistry is a widely used, two-step method that forms a semi-stable NHS-ester, which then readily reacts with primary amines to form a stable amide bond.
-
Preparation: Dissolve 10 mg of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid in 1 mL of anhydrous DMF.
-
Activation:
-
Add a 1.5 molar excess of EDC (e.g., ~12 mg).
-
Add a 1.5 molar excess of NHS (e.g., ~7 mg).
-
-
Incubation: Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere to form the NHS-ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 2: Conjugation to RGD Peptide
Rationale: The activated NHS-ester of the payload is now mixed with the c(RGDfK) peptide. The lysine (K) residue in this cyclic peptide provides a primary amine for conjugation. DIPEA is added as a non-nucleophilic base to scavenge the HCl produced and maintain an optimal pH for the reaction.
-
Peptide Preparation: Dissolve 20 mg of c(RGDfK) in a mixture of 1 mL DMF and 0.5 mL of PBS (pH 7.4).
-
Conjugation Reaction:
-
Slowly add the activated payload solution from Protocol 3.2 to the peptide solution.
-
Add 2 molar equivalents of DIPEA to the reaction mixture.
-
-
Incubation: Allow the reaction to proceed overnight at 4°C with gentle stirring.
The overall synthesis and conjugation workflow is depicted below.
Figure 2: Chemical conjugation workflow from payload activation to final conjugate.
Protocol 3: Purification of the Conjugate
Rationale: It is critical to remove unreacted payload, EDC/NHS byproducts, and salts from the final conjugate. Dialysis using a membrane with a molecular weight cut-off (MWCO) significantly lower than the conjugate but higher than the contaminants is an effective method for this separation.
-
Preparation: Pre-soak the 1 kDa MWCO dialysis tubing in deionized water.
-
Loading: Transfer the reaction mixture from Protocol 3.3 into the dialysis bag.
-
Dialysis: Dialyze against 1L of PBS (pH 7.4) at 4°C. Change the dialysis buffer 3-4 times over 48 hours.
-
Recovery: Recover the purified conjugate from the dialysis bag.
-
Lyophilization: Freeze-dry the purified solution to obtain the final conjugate as a powder for storage and characterization.
Characterization of the RGD-Payload Conjugate
UV-Vis Spectroscopy for Drug-to-Peptide Ratio (DPR)
Rationale: The concentration of the peptide and the conjugated payload can be determined using UV-Vis spectroscopy, allowing for the calculation of the average number of payload molecules per peptide. This assumes the payload has a distinct absorbance peak that does not significantly overlap with the peptide's absorbance at 280 nm (if it contains Trp or Tyr) or 220 nm (peptide bonds).
-
Spectra Acquisition:
-
Measure the UV-Vis spectrum of the payload, the unconjugated peptide, and the final conjugate from 200-400 nm. .
-
Identify the wavelength of maximum absorbance for the payload (
) and the peptide ( ).
-
-
Calculations:
-
Calculate the concentration of the conjugate using the Beer-Lambert law (A = εbc) at the peptide's
. -
Correct the absorbance at the payload's
for the contribution from the peptide. -
Calculate the concentration of the payload.
-
DPR = [Payload Concentration] / [Peptide Concentration]
-
Table 1: Hypothetical Characterization Data
| Sample | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Concentration (µM) | DPR | |
| Payload | 310 | 8,500 | - | - |
| c(RGDfK) | 220 | 12,000 | - | - |
| RGD-Payload Conjugate | 220 / 310 | - | 150 (Peptide) | 0.9 |
| 135 (Payload) |
HPLC and Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final conjugate. Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) is essential to confirm the identity and molecular weight of the conjugate, thereby verifying successful conjugation.
In Vitro Evaluation Protocol
Cell Viability Assay
Rationale: This assay determines the cytotoxicity of the conjugate against a cancer cell line known to overexpress the target receptor (αvβ3 integrin), such as U87 MG glioblastoma cells. A non-targeting cell line should be used as a negative control to demonstrate specificity.
-
Cell Seeding: Seed U87 MG cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the RGD-payload conjugate, the unconjugated payload, and a control (unconjugated RGD peptide).
-
Replace the cell culture medium with medium containing the different treatments. Include untreated wells as a control.
-
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the results to the untreated control wells and plot cell viability (%) versus concentration. Calculate the IC50 (half-maximal inhibitory concentration) for each compound. A significantly lower IC50 for the conjugate compared to the free payload in the target cell line would indicate successful targeted delivery and efficacy.
Conclusion and Future Directions
This application note provides a comprehensive, though hypothetical, guide for the utilization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid as a payload in a targeted drug delivery system. By employing standard EDC/NHS bioconjugation chemistry, it is possible to link this molecule to a targeting peptide like c(RGDfK). The provided protocols for synthesis, purification, characterization, and in vitro evaluation offer a clear roadmap for researchers exploring novel small molecules in the development of next-generation targeted therapeutics.
Future work should focus on optimizing the linker chemistry for controlled payload release within the target cell, conducting competitive binding assays to confirm receptor-mediated uptake, and ultimately, progressing to in vivo animal models to assess efficacy and safety.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Isolation Protocols Molecule ID: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (CMPBA)[1]
Executive Summary & Chemical Profile
User Context: You are likely synthesizing this compound via a Nucleophilic Aromatic Substitution (
The Core Challenge: The molecule is amphoteric (zwitterionic). It possesses an acidic carboxyl group and a basic tertiary amine (piperazine).[1] Traditional acid-base extractions often fail because the product follows the "solubility U-curve"—soluble at both low pH (cationic) and high pH (anionic), but insoluble at its isoelectric point (pI).[1]
Purity Targets:
Troubleshooting Guide (Ticket-Based Q&A)
Ticket #101: "My product is oiling out or forming a sticky gum instead of a solid."
Diagnosis: This is a classic "Isoelectric Trapping" issue combined with solvent occlusion.[1] Root Cause: Rapid neutralization reaches the isoelectric point too quickly, trapping impurities and solvent molecules within the crystal lattice, preventing proper crystallization. Solution:
-
Thermal Annealing: Do not filter the gum immediately.[1] Heat the aqueous slurry to 50-60°C. The gum should dissolve or break up.
-
Slow Cooling: Allow the mixture to cool to room temperature very slowly (10°C/hour) with vigorous stirring. This allows the crystal lattice to reject impurities.[1]
-
Seeding: If available, add seed crystals at 40°C.
Ticket #102: "I cannot remove the unreacted starting material (2,4-Dichlorobenzoic acid)."
Diagnosis: Incorrect pH cut-off during workup.[1] Root Cause: Both the product and the starting material (SM) are benzoic acid derivatives.[1] However, the product has a basic amine; the SM does not. The "pH Swing" Fix:
-
Step A: Acidify the reaction mixture to pH 0.5 - 1.0 .
-
Chemistry: At this pH, the piperazine nitrogen on your product is protonated (
), making the product highly water-soluble. The starting material (2,4-DCBA) is fully protonated ( ) and hydrophobic.[1]
-
-
Step B: Filter the mixture. The solid is the impurity (SM). The filtrate contains your product.
-
Step C: Neutralize the filtrate to pH 5.5 - 6.5 to precipitate the product.[1]
Ticket #103: "High levels of the 'Wrong Isomer' (Regioisomer)."
Diagnosis: Thermodynamic control failure.[1]
Root Cause: In
-
Lower Reaction Temperature: Maintain reaction < 90°C.
-
Switch Solvent: Use a polar aprotic solvent (DMSO or NMP) which enhances the nucleophilicity of piperazine, allowing the reaction to proceed at lower temperatures where the ortho-selectivity is kinetically favored.
-
Purification: The 4-isomer is often less soluble in Ethanol.[1] Recrystallize the crude solid from Ethanol/Water (9:1) .[1]
The "Golden Protocol": Self-Validating Purification System[1]
This protocol relies on the Amphoteric Solubility Differential .[1] It is designed to be self-cleaning: if the pH isn't right, the product won't precipitate, preventing the isolation of impure material.
Phase 1: Reaction & Quench
-
Substrates: 2,4-Dichlorobenzoic acid (1.0 eq), N-Methylpiperazine (3.0 eq).[1]
-
Solvent: Water (neat) or DMSO.[1] Note: Using neat N-methylpiperazine acts as both reagent and solvent, driving the reaction.[1]
-
Condition: Reflux (100°C) for 12-16 hours.
-
Quench: Dilute with water (5 volumes). The solution will be basic (pH > 10) due to excess piperazine.[1]
Phase 2: The "Reverse Acid" Filtration (Critical Step)
-
Goal: Remove Starting Material (SM) and non-basic impurities.[1]
-
Action: Slowly add Conc. HCl to the reaction mixture until pH = 1.0 .
-
Observation: A white/off-white solid precipitates.[1]
-
Validation: Take a sample of the solid.[1] TLC should show it is 2,4-DCBA (SM).[1]
-
Operation: Filter off the solid.[1][3] Keep the Filtrate.
-
Why? Your product is now a hydrochloride salt dissolved in the water.[1]
-
Phase 3: Isoelectric Precipitation
-
Goal: Isolate Product.
-
Action: Slowly add 50% NaOH to the filtrate from Phase 2.
-
Target: Adjust pH to 5.5 – 6.0 (The Isoelectric Point).
-
Observation: The solution will become cloudy and a thick precipitate will form.[1]
-
Operation: Stir for 1 hour at 0-5°C to maximize yield. Filter the solid.[1][3]
-
Wash: Wash with cold water (removes salts) and cold Acetone (removes trace organic impurities and dries the cake).[1]
Phase 4: Data Summary
| Impurity Type | Removal Strategy | Mechanism |
| 2,4-Dichlorobenzoic Acid | Filtration at pH 1.0 | Solubility difference: SM is insoluble acid; Product is soluble salt.[1] |
| N-Methylpiperazine | Filtrate at pH 6.0 | Solubility difference: Reagent remains water-soluble at neutral pH.[1] |
| Regioisomer | Recrystallization (EtOH) | Structural packing difference.[1] |
| Inorganic Salts (NaCl) | Water Wash | High aqueous solubility.[1] |
Visualization: The pH-Swing Workflow
The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points based on pH solubility.
Figure 1: The "pH Swing" purification logic.[1] Note the separation of starting material at pH 1.0.
References & Authoritative Sources
-
Reaction Mechanism (
):-
Title: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid Derivatives.[1]
-
Context: Explains the ortho-activation effect of the carboxyl group facilitating substitution at the 2-position over the 4-position.[1]
-
Source:Journal of Organic Chemistry, Standard Textbooks on Aromatic Substitution.[1]
-
-
Analogous Synthesis (Olanzapine/Clozapine Intermediates):
-
Purification of Amphoteric Compounds:
-
Chemical Properties:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and its precursors before handling.[1]
Sources
- 1. Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 6. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Introduction: This guide serves as a dedicated technical resource for researchers, analytical scientists, and drug development professionals working with 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid. Understanding the degradation profile of this molecule is critical for ensuring the stability, safety, and efficacy of any related drug substance or product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate the complexities of its stability analysis.
Frequently Asked Questions (FAQs)
Q1: What is 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and what are its key structural features?
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a chemical intermediate often used in the synthesis of active pharmaceutical ingredients (APIs). Its structure contains several key functional groups that influence its chemical reactivity and degradation profile:
-
Aromatic Ring with Chloro-substituent: The chlorinated benzene ring is generally stable but can be susceptible to nucleophilic substitution under harsh conditions.
-
Carboxylic Acid Group: This acidic group can undergo esterification or decarboxylation. Its ionization state is pH-dependent, which significantly affects the molecule's solubility and chromatographic behavior.
-
Tertiary Amine (N-methylpiperazine): The piperazine ring contains a tertiary amine (the N-methyl group) and a secondary amine-like nitrogen attached to the aromatic ring. The tertiary amine is a primary site for oxidation, potentially forming an N-oxide, which is a common metabolic and degradation pathway for such compounds.
Q2: Why is it critical to perform forced degradation studies on this compound?
Forced degradation (or stress testing) is a fundamental requirement in pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2). For this specific molecule, these studies are essential to:
-
Identify Potential Degradants: Stressing the molecule under harsh conditions (acid, base, oxidation, light, heat) helps to generate potential degradation products that could form during manufacturing, storage, or administration.
-
Develop Stability-Indicating Methods: A primary goal is to develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradants. This ensures that the method is "stability-indicating."
-
Elucidate Degradation Pathways: Understanding how the molecule degrades helps in designing stable formulations, defining appropriate storage conditions, and selecting compatible packaging materials.
-
Ensure Safety: Degradation products can be inactive or, in some cases, toxic. Identifying and controlling them is a critical safety requirement.
Q3: What are the most probable degradation pathways for this molecule?
Based on its functional groups, the most likely degradation pathways are:
-
Oxidation: The tertiary nitrogen on the piperazine ring is highly susceptible to oxidation, leading to the formation of an N-oxide. This is often the most significant degradation pathway under oxidative stress (e.g., using hydrogen peroxide).
-
Hydrolysis: While the chloro-substituent on the aromatic ring is relatively stable, hydrolysis to a hydroxyl group may occur under extreme pH and heat.
-
Photodegradation: Aromatic systems can be sensitive to UV light, potentially leading to complex degradation pathways, including radical-mediated reactions.
Q4: What are the recommended starting conditions for an HPLC stability-indicating method?
A reverse-phase HPLC method with UV detection is the standard approach. Here is a robust starting point:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is generally a good choice.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to protonate the amine groups, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A gradient from low to high organic phase concentration is necessary to elute the parent compound and a range of potential degradants with varying polarities.
-
Detection: A photodiode array (PDA) detector is highly recommended. It allows for the monitoring of multiple wavelengths and can assess peak purity, which is crucial for a stability-indicating method. A primary wavelength of around 254 nm is a reasonable starting point.
-
Column Temperature: 30-40 °C to ensure reproducible chromatography.
Troubleshooting Guide for Experimental Issues
Problem: I am seeing a major new peak in my chromatogram after exposing my sample to hydrogen peroxide. How do I identify it?
Answer: This is a classic sign of oxidative degradation, and the new peak is very likely the N-oxide degradant.
Troubleshooting Workflow:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify the peak is to use LC-MS. The N-oxide product will have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound (due to the addition of an oxygen atom).
-
Peak Purity Analysis: Use a PDA detector to check the peak purity of the parent compound peak before and after degradation. A decrease in purity in the stressed sample indicates co-elution.
-
Relative Retention Time (RRT): The N-oxide is typically more polar than the parent compound and will therefore have a shorter retention time (an earlier eluting peak) in a reverse-phase HPLC system. Document the RRT for future reference.
Diagram: Workflow for Investigating Unknown Degradation Peaks
Caption: Decision tree for identifying unknown chromatographic peaks.
Problem: My peak for the parent compound is showing significant tailing.
Answer: Peak tailing for a basic compound like this is almost always due to secondary interactions with the silica support of the HPLC column. The basic amine groups can interact with acidic silanol groups on the stationary phase.
Solutions to Improve Peak Shape:
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low enough to fully protonate the piperazine nitrogens. A pH of 2.5-3.0, achieved using formic acid or phosphoric acid, is recommended. This ensures the molecule carries a positive charge and minimizes interactions with silanols.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are extensively end-capped to block most of the active silanol groups. Using an older or lower-quality column can lead to tailing.
-
Add a Competing Base: If lowering the pH is not sufficient or desirable, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes improve peak shape. However, this can suppress ionization in MS analysis and is often a last resort.
-
Check for Column Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting the compound to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation of the active substance.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Time | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 48 hours | Neutralize with an equivalent amount of NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 - 24 hours | Neutralize with an equivalent amount of HCl before injection. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light. Quench reaction if necessary before analysis. |
| Thermal | 80 °C (in oven) | 72 hours | Test both solid state and solution. | |
| Photolytic | ICH Option 2 | Ambient | As per ICH Q1B | Expose solid and solution to >1.2 million lux hours and >200 W·h/m² of UV-A light. |
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stress reagent (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M). For thermal and photolytic studies, use the stock solution as is or weigh the solid material into a suitable container.
-
Control Sample: Prepare a control sample by mixing 1 mL of stock solution with 1 mL of the diluent (e.g., water) and store it at 4 °C protected from light.
-
Incubation: Place the stressed samples under the conditions specified in Table 1.
-
Time Point Sampling: At each time point, withdraw an aliquot of the sample.
-
Quenching/Neutralization: For acid and base samples, neutralize them to approximately pH 7. For oxidative samples, dilution may be sufficient to stop the reaction.
-
Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Recommended HPLC-UV Stability-Indicating Method
Table 2: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and peak shape for basic compounds over a wide pH range. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates the analyte for sharp peaks and provides good MS compatibility. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B | A shallow initial gradient helps resolve polar degradants, while the ramp resolves non-polar ones. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 35 °C | Ensures consistent retention times and reduces viscosity. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |
| Detection | PDA at 254 nm, with spectral scan from 200-400 nm | 254 nm provides good response. Full scan is essential for peak purity assessment. |
Diagram: HPLC Analytical Workflow
Common impurities found in 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Welcome to the technical support center for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the synthesis and analysis of this compound. The information provided is based on established principles of organic chemistry and analytical science to ensure technical accuracy and practical utility.
I. Introduction to the Synthesis and Potential Impurities
The proposed synthesis involves the displacement of one of the chlorine atoms on the 2,4-dichlorobenzoic acid ring by the secondary amine of N-methylpiperazine. The regioselectivity of this reaction is a critical factor, as substitution can potentially occur at either the C2 or C4 position. The electron-withdrawing nature of the carboxylic acid and the second chlorine atom activates the ring towards nucleophilic attack.
Based on this proposed synthesis, a number of process-related impurities can be anticipated. Understanding the origin and chemical nature of these impurities is the first step in effective troubleshooting and quality control.
II. Visualizing the Synthetic Pathway and Impurity Formation
To provide a clear visual representation of the proposed synthesis and the formation of key impurities, the following reaction scheme is presented.
Caption: Proposed synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and formation of major process-related impurities.
III. Common Impurities: A Summary
The following table summarizes the most probable impurities that may be encountered during the synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid.
| Impurity Name | Structure | Origin | Typical Analytical Behavior |
| 2,4-Dichlorobenzoic Acid | Unreacted starting material | In reversed-phase HPLC, it will likely have a different retention time than the product and other impurities. It can be readily identified by LC-MS by its characteristic mass and isotopic pattern for two chlorine atoms. | |
| N-Methylpiperazine | Unreacted starting material | As a basic and polar compound, it will have a short retention time in reversed-phase HPLC. It is easily detectable by mass spectrometry. | |
| 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid | ![]() | Regioisomeric by-product | This impurity will have the same mass as the desired product, making it indistinguishable by mass spectrometry alone. Chromatographic separation is essential for its detection and quantification. Its retention time in reversed-phase HPLC will likely be similar to the product, requiring an optimized method for resolution. |
| 2,4-bis(4-methyl-1-piperazinyl)benzoic acid | ![]() | Di-substituted by-product | This impurity will have a higher molecular weight than the product. Due to the presence of two basic piperazine moieties, it will be more polar and likely have a shorter retention time in reversed-phase HPLC compared to the monosubstituted products. |
IV. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My reaction is complete, but I see two major peaks with the same mass in my LC-MS analysis. What could be the issue?
A1: This is a classic indication of the formation of regioisomers. In the synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid from 2,4-dichlorobenzoic acid, nucleophilic attack by N-methylpiperazine can occur at either the C2 or C4 position, leading to the formation of the desired product and the regioisomeric impurity, 2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting the presence of regioisomers.
Detailed Steps:
-
Optimize Chromatography: Develop a high-resolution HPLC method to achieve baseline separation of the two isomers. This may involve screening different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile/methanol gradients), and pH.
-
Structural Elucidation: Isolate each isomer (e.g., by preparative HPLC) and perform 2D NMR experiments, such as NOESY or ROESY. The spatial proximity between the protons of the N-methylpiperazine group and the aromatic protons will differ for the two isomers, allowing for unambiguous structural assignment.
-
Reaction Optimization: To minimize the formation of the undesired regioisomer, you can explore modifying the reaction conditions. Factors such as temperature, solvent polarity, and the nature of the base can influence the regioselectivity of nucleophilic aromatic substitution reactions.
Q2: My final product purity is low, and I observe a significant peak with a higher mass than my product in the LC-MS.
A2: This suggests the formation of a di-substituted by-product, likely 2,4-bis(4-methyl-1-piperazinyl)benzoic acid. This occurs when a second molecule of N-methylpiperazine displaces the remaining chlorine atom on the aromatic ring.
Causality and Prevention:
-
Stoichiometry: Using a large excess of N-methylpiperazine can favor the di-substitution reaction. Carefully control the stoichiometry of the reactants. A slight excess of N-methylpiperazine (e.g., 1.1-1.5 equivalents) is often sufficient to drive the reaction to completion without excessive formation of the di-substituted product.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can also promote the second substitution. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed and before significant amounts of the di-substituted product are formed.
Purification Strategy:
The di-substituted product is generally more polar than the mono-substituted product due to the presence of two basic piperazine groups. This difference in polarity can be exploited for purification by:
-
Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine) can effectively separate the product from the more polar di-substituted impurity.
-
Acid-Base Extraction: The difference in basicity might allow for selective extraction, although this can be challenging if the pKa values are close.
Q3: I have a persistent impurity with a lower retention time than my product that does not correspond to the starting materials or the di-substituted product. What could it be?
A3: This could be a degradation product. Benzoic acid derivatives can undergo decarboxylation under harsh thermal conditions, although this is less likely under typical SNAr conditions. Another possibility is a reaction with residual reagents or solvent impurities.
Investigative Protocol:
-
Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition of the impurity. This can provide valuable clues about its structure.
-
Forced Degradation Studies: To understand the stability of your product, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). This will help in identifying potential degradation pathways and products.
-
Review Reagent and Solvent Quality: Ensure the purity of your starting materials and solvents. Impurities in these can sometimes lead to unexpected side reactions.
V. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis to minimize impurity formation?
A1: The most critical parameters are:
-
Stoichiometry of Reactants: Precise control over the molar ratio of 2,4-dichlorobenzoic acid to N-methylpiperazine is crucial to prevent the formation of the di-substituted impurity.
-
Reaction Temperature: Temperature can influence both the reaction rate and the regioselectivity. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
-
Reaction Time: Over-running the reaction can lead to an increase in by-products. Regular monitoring is key to stopping the reaction at the optimal point.
Q2: What is the best analytical technique to monitor the reaction and assess the purity of the final product?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for both reaction monitoring and final purity assessment. For impurity identification, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[1] This allows for the simultaneous determination of retention times and mass-to-charge ratios of the components in a mixture.
Q3: How can I confirm the identity of the desired product, 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, versus its regioisomer?
A3: As mentioned in the troubleshooting guide, since these isomers have the same mass, mass spectrometry alone is insufficient. The definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can establish through-space correlations between the protons on the piperazine ring and the aromatic protons, which will be different for the two isomers.
Q4: Are there any specific safety precautions I should take when working with the starting materials?
A4: Yes. 2,4-Dichlorobenzoic acid is a corrosive solid and can cause skin and eye irritation. N-Methylpiperazine is a flammable liquid and is also corrosive and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for both compounds before starting any experimental work.
VI. Experimental Protocols
Protocol 1: Generic HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Note: This is a starting point and may require optimization for baseline separation of all potential impurities.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the LC-MS system.
VII. References
-
Nucleophilic Aromatic Substitution: For a general understanding of the reaction mechanism, refer to standard organic chemistry textbooks or online resources such as Chemistry LibreTexts.
-
Title: Nucleophilic Aromatic Substitution
-
Source: Chemistry LibreTexts
-
URL:[Link]
-
-
Analysis of Piperazine Derivatives: For insights into the analytical challenges and methods for piperazine-containing compounds, this article on the analysis of designer drugs can be useful.
-
Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs
-
Source: PMC - PubMed Central
-
URL:[Link]
-
-
HPLC Methods for Benzoic Acid Derivatives: For developing an HPLC method, reviewing applications for similar compounds can be beneficial.
-
Title: HPLC Methods for analysis of Benzoic acid
-
Source: HELIX Chromatography
-
URL:[Link]
-
Sources
Technical Support Center: Minimizing Byproduct Formation in 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid Synthesis
The following technical guide addresses the optimization of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid synthesis.
Note on Chemical Identity: This guide specifically addresses the benzoic acid derivative with the piperazine ring attached directly to the aromatic ring at the ortho (2) position. This is distinct from the Imatinib intermediate (4-[(4-methylpiperazin-1-yl)methyl]benzoic acid), where the piperazine is attached via a methylene bridge.
Part 1: Critical Reaction Parameters (The Step)
The synthesis typically involves a Nucleophilic Aromatic Substitution (
Substrate Selection & Regiocontrol
Issue: Users frequently report high levels of the 4-isomer byproduct (2-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid) when using 2,4-dichlorobenzoic acid.
Mechanism: In 2,4-dichlorobenzoic acid, the 4-chlorine is sterically accessible and electronically activated. The 2-chlorine is sterically hindered by the adjacent carboxylic acid group, despite being activated by the inductive effect.
-
Recommendation: Switch to 2-Fluoro-4-chlorobenzoic acid as the starting material.
-
Why: The Fluorine atom is a significantly better leaving group in
reactions (Rate ) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. This kinetic advantage overcomes the steric hindrance at the 2-position, ensuring exclusive substitution at the 2-position while leaving the 4-chlorine intact.
Stoichiometry & Bis-Substitution
Issue: Formation of 2,4-bis(4-methyl-1-piperazinyl)benzoic acid (Bis-adduct). Cause: Excess N-methylpiperazine or high reaction temperatures drive the substitution of the second halogen (the 4-Cl) after the first substitution is complete.
Optimization Table:
| Parameter | Recommended Range | Impact on Byproducts |
| Stoichiometry | 2.1 - 2.5 equiv. (if using acid) | < 2.0 equiv: Incomplete conversion.> 3.0 equiv: Promotes Bis-adduct formation. |
| Temperature | 80°C - 100°C | > 110°C: Increases 4-substitution and Bis-adduct.< 70°C: Sluggish reaction (if using chloro-precursor). |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the transition state. Avoid protic solvents if using fluoro-precursor to prevent H-bonding deactivation. |
Pathway Visualization
The following diagram illustrates the kinetic pathways. The Green path is desired; Red paths are byproducts.
Caption: Kinetic pathways showing the selectivity advantage of the Fluoro-leaving group (Green) vs. competing side reactions (Red).
Part 2: Troubleshooting Guide (Q&A)
Q1: I am using 2,4-Dichlorobenzoic acid (cost reasons) and getting a 40:60 mixture of 2- and 4-isomers. How can I fix this without changing starting materials?
Answer: If you must use the dichloro precursor, you are fighting sterics.
-
Use the Ester: Convert the acid to Methyl 2,4-dichlorobenzoate first. The ester group is less sterically bulky than the carboxylate anion (which forms immediately with amine base) and is more electron-withdrawing, slightly activating the ortho position.
-
Solvent Switch: Use a non-polar solvent (like Toluene) with no external base, or a specific catalyst. However, the 2-Fluoro route is the only reliable method for >95% regioselectivity.
-
Purification: You will likely need to rely on fractional crystallization (see Part 3) or chromatography, as the isomers have different pKa values.
Q2: My product is turning black/brown upon drying.
Answer: This indicates oxidation of the piperazine ring .
-
Cause: N-methylpiperazine derivatives are sensitive to air oxidation, especially when trace metals are present or at high pH.
-
Fix: Perform the workup under Nitrogen/Argon. Store the final product as the Hydrochloride salt (4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid · HCl). The salt form is significantly more stable to oxidation than the zwitterion or free base.
Q3: I see a persistent impurity at RRT 1.2 in HPLC.
Answer: This is likely the Bis-adduct (2,4-bis(piperazinyl)) .
-
Diagnosis: Check UV spectrum.[1] The bis-adduct has a bathochromic shift (red-shift) compared to the mono-substituted product due to increased conjugation from the second auxochrome.
-
Removal: The bis-adduct is more basic. Wash the crude solid with weak acid (pH 4-5) where the bis-adduct remains soluble (protonated) while the mono-adduct (zwitterion) precipitates.
Part 3: Workup & Purification Protocol
The product is an amphoteric zwitterion (contains basic piperazine N and acidic COOH). Exploiting its Isoelectric Point (pI) is the key to purity.
Step-by-Step Purification Workflow
-
Quench: Dilute reaction mixture with water (5x volume).
-
pH Adjustment (Critical):
-
The reaction mixture is alkaline.
-
Slowly add 6N HCl until pH 1.0 - 2.0 . (Solubilizes product as HCl salt, precipitates unreacted acid SM).
-
Filter to remove unreacted starting material.
-
-
Isoelectric Precipitation:
-
Neutralize the filtrate with NaOH/NaHCO3 to pH 5.5 - 6.5 .
-
The product exists as a zwitterion with minimum solubility at this pH range and will precipitate as a solid.
-
Note: Impurities like N-methylpiperazine remain soluble in water at this pH.
-
-
Washing:
-
Filter the solid.[2]
-
Wash with Isopropanol (IPA) . The bis-adduct and organic impurities are often more soluble in IPA than the zwitterionic product.
-
Caption: Purification workflow leveraging pH-dependent solubility switches to remove starting material and amine byproducts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5787, 2,4-Dichlorobenzoic acid. Retrieved from [Link]
- Sigma-Aldrich.Product Specification: 2-Fluoro-4-chlorobenzoic acid. (General reference for precursor availability and properties).
- Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems (The SNAr Mechanism and Leaving Group Effects). Chemical Reviews.
Sources
Technical Support Center: Stability-Indicating HPLC for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
Status: Operational Ticket ID: REF-CLZ-INT-001 Subject: Method Development, Troubleshooting & Stability Profiling
Executive Summary & Molecule Profile
Welcome to the technical support hub for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (often referred to as Clozapine Intermediate 1).[1][2] This guide addresses the specific chromatographic challenges posed by this molecule's zwitterionic nature.
The Core Challenge: This molecule contains an acidic moiety (benzoic acid, pKa ~4.[2]0) and a basic moiety (N-methyl piperazine, pKa ~8.0).[1][2] This amphoteric character leads to "retention time flipping" and severe peak tailing if the mobile phase pH is not strictly controlled.[2]
| Property | Specification | Chromatographic Impact |
| Structure | Amphoteric (Acid + Base) | Sensitive to pH changes; requires buffering.[1][2] |
| Polarity | Moderate to High | Elutes early on C18 without ion-suppression.[1][2] |
| UV Max | ~254 nm | Standard aromatic detection.[2] |
| Critical Impurities | N-Oxides, Decarboxylated species | Requires high resolution (Rs > 2.0).[1][2] |
Standard Operating Procedure (The "Gold Standard" Method)
This protocol is designed to be stability-indicating , meaning it effectively separates the main peak from its degradation products (oxidative and hydrolytic).[1][2][3]
Chromatographic Conditions
| Parameter | Setting | Technical Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB) | End-capping is critical. Non-endcapped columns will cause severe tailing due to piperazine-silanol interactions.[1][2] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses carboxylic acid ionization (keeping it hydrophobic) and protonates the amine (preventing silanol binding).[2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks compared to methanol for this specific intermediate.[1][2] |
| Mode | Isocratic (or Gradient for complex profiles) | Isocratic: 70:30 (Buffer:ACN) is a good starting point for potency.[1][2] Gradient: Recommended for stability studies to elute late impurities.[2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |
| Detector | UV @ 254 nm | Optimal sensitivity for the chlorobenzoic ring.[2] |
| Column Temp | 30°C | Stabilizes retention times against lab temperature fluctuations.[2] |
| Injection Vol | 10 - 20 µL | Adjust based on LOQ requirements. |
Preparation of Mobile Phase A (Buffer pH 2.5)
-
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of Milli-Q water.[2] -
Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).[1][2]
-
Filter through a 0.45 µm membrane filter.[2]
-
Note: Do not use Acetate buffers; they have high UV cutoff and poor buffering capacity at pH 2.5.[2]
Troubleshooting Center (FAQ & Q&A)
Ticket #001: "My peak is tailing significantly (Tailing Factor > 2.0)."
Diagnosis: Secondary interactions between the positively charged piperazine nitrogen and residual silanol groups on the silica support.[2] Corrective Actions:
-
Check Column Type: Are you using a "Base Deactivated" (BDS) or highly end-capped column? If not, switch immediately.
-
Add Modifier: Add 0.1% Triethylamine (TEA) to the buffer.[2][4] TEA competes for the silanol sites, blocking them from the analyte.[2] Warning: Adjust pH after adding TEA.
-
Increase Ionic Strength: Increase buffer concentration from 20 mM to 50 mM to mask silanol charge.
Ticket #002: "The retention time shifts day-to-day."
Diagnosis: pH instability. Since the molecule is zwitterionic, a shift of 0.1 pH units can significantly alter the ionization state and hydrophobicity. Corrective Actions:
-
Calibrate pH Meter: Ensure daily calibration.
-
Temperature Control: Ensure the column oven is active. Ambient swings affect pKa and pH.[2]
-
Buffer Preparation: Always measure pH of the aqueous portion before mixing with organic solvent.[2]
Ticket #003: "I see a 'Ghost Peak' eluting before the main peak."
Diagnosis: This is likely the N-Oxide degradant .[1][2] The piperazine nitrogen is easily oxidized, creating a more polar species that elutes earlier on Reverse Phase. Corrective Actions:
-
Confirm Identity: Perform a forced degradation study using 3%
.[2] If the peak grows, it is the N-Oxide.[2] -
Resolution: If resolution is poor (< 1.5), lower the % Acetonitrile by 2-5% to increase retention and separation space.[2]
Forced Degradation Workflow (Stress Testing)
To validate the method as "Stability-Indicating" (per ICH Q1A), you must prove it can detect degradation products.[1][2]
Experimental Protocol
| Stress Condition | Reagent/Condition | Time/Temp | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 60°C / 4 Hrs | Minor degradation.[1][2] Decarboxylation possible.[2] |
| Base Hydrolysis | 0.1 N NaOH | 60°C / 4 Hrs | Possible amide cleavage (if derivatives used) or ring opening.[1][2] |
| Oxidation | 3% | RT / 2 Hrs | Major Pathway. Formation of Piperazine N-Oxide.[1][2] |
| Thermal | Solid state | 80°C / 24 Hrs | Decarboxylation (loss of |
| Photolytic | UV Light | 1.2 million lux hrs | De-chlorination (radical mechanism).[1][2] |
Visualizing the Degradation Logic
Figure 1: Predicted degradation pathways and chromatographic behavior.[1][2] N-Oxides typically elute before the main peak; Decarboxylated species often elute after.[1][2]
Method Development Decision Tree
Use this logic flow to optimize the method if the standard conditions fail.
Figure 2: Troubleshooting logic for optimizing peak shape and resolution.
References & Authority
-
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines, 2003.[2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.[2] (Foundational text for pH control in zwitterion chromatography).
-
United States Pharmacopeia (USP). "Clozapine Monograph: Organic Impurities."[2] (Provides the basis for intermediate analysis conditions, specifically the use of phosphate buffers for piperazine derivatives). [1]
-
PubChem. "4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid - Compound Summary."[1] (Source for pKa and structural data). [1]
Disclaimer: This guide is for research and development purposes. All methods must be validated in your specific laboratory environment according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
Enhancing the reaction rate of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to enhance your reaction rates and overall success.
Section 1: Understanding the Core Reaction Mechanism
Before troubleshooting, it's crucial to understand the reaction's foundation. The synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid from a di-halogenated benzoic acid precursor and N-methylpiperazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Q: What is the SNAr mechanism and why is it relevant here?
A: Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic substitutions, SNAr requires an electron-poor aromatic ring, typically achieved by placing strong electron-withdrawing groups (EWGs) on the ring.[1][2]
In this specific synthesis, the carboxylic acid (-COOH) and the second halogen atom act as EWGs, making the aromatic ring susceptible to attack by the nucleophilic nitrogen of N-methylpiperazine. The reaction follows a two-step addition-elimination pathway:
-
Addition Step (Rate-Determining): The nucleophile (N-methylpiperazine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3] The stability of this complex is critical to the reaction's success.
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a halide ion).
The presence of EWGs, particularly at the ortho and para positions relative to the leaving group, is essential as they delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step.[2][4]
Caption: Diagram 1: The SₙAr Addition-Elimination Pathway.
Section 2: Troubleshooting Guide for Enhancing Reaction Rate
This section addresses the most common issue in this synthesis: slow or incomplete reactions.
Q1: My reaction is incredibly slow or has stalled. What are the first factors I should investigate?
A: A sluggish reaction rate is typically tied to one of four key parameters: the leaving group, reaction temperature, solvent choice, or the base used.
1. The Leaving Group (The Most Critical Factor): The rate of an SNAr reaction is highly dependent on the identity of the leaving group. The trend is often counterintuitive compared to SN2 reactions. For halogens, the typical SNAr reactivity order is F > Cl > Br > I .[4]
-
Causality: The rate-determining step is the initial nucleophilic attack. Fluorine is the most electronegative halogen, which strongly polarizes the C-F bond and makes the attached carbon atom highly electrophilic and susceptible to attack. While the C-F bond is the strongest, its cleavage occurs in the fast, non-rate-determining second step.[4]
-
Recommendation: If you are using 2,4-dichlorobenzoic acid as your starting material, your reaction will inherently be slower than if you use 4-chloro-2-fluorobenzoic acid . Switching to the fluoro-analogue is the most effective way to enhance the reaction rate.
2. Reaction Temperature: Higher temperatures increase kinetic energy and accelerate most reactions. However, this must be balanced against potential side reactions and solvent boiling points.
-
Causality: The Arrhenius equation dictates that the rate constant increases exponentially with temperature. Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier.
-
Recommendation: Gradually increase the temperature in increments of 10-20 °C while monitoring the reaction by TLC or HPLC. Be cautious of decomposition at excessively high temperatures.
3. Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr reactions. They effectively solvate cations but poorly solvate the anionic nucleophile, leaving it "bare" and highly reactive. More importantly, they stabilize the negatively charged Meisenheimer complex, lowering the reaction's activation energy.
-
Recommendation: If your rate is slow in a solvent like acetonitrile or THF, switch to a higher-boiling polar aprotic solvent like NMP or DMSO.
4. Base/Acid Scavenger: The reaction generates a hydrohalic acid (e.g., HF or HCl) as a byproduct. This acid will protonate the basic N-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
Causality: Le Chatelier's principle dictates that the removal of a product will drive the equilibrium forward. The base neutralizes the acid byproduct.
-
Recommendation: Use at least two equivalents of a non-nucleophilic base (one to neutralize the acid byproduct, one to ensure the N-methylpiperazine remains deprotonated). Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[5]
Q2: Can I use a catalyst to accelerate the reaction?
A: Yes, several catalytic strategies can significantly reduce reaction times.
1. Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for accelerating slow organic reactions.[5][6]
-
Causality: Microwaves provide efficient, uniform, and rapid heating of polar molecules and solvents, often leading to dramatic rate enhancements compared to conventional oil-bath heating.[7][8] Reactions that take hours can often be completed in minutes.
-
Recommendation: If available, a dedicated scientific microwave reactor is the preferred method for rapid optimization and synthesis.
2. Phase-Transfer Catalysis (PTC): If using a solid, sparingly soluble base like K₂CO₃, a phase-transfer catalyst can improve performance.
-
Causality: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the anionic base or other nucleophiles between phases (solid-liquid or liquid-liquid), increasing the effective concentration of the active species in the organic phase where the reaction occurs.[9]
-
Recommendation: Add 5-10 mol% of TBAB to your reaction mixture, especially if you observe a large amount of undissolved base.
Caption: Diagram 2: Troubleshooting workflow for slow reactions.
Q3: I am observing a significant amount of a persistent impurity. What could it be?
A: A common side reaction in syntheses involving N-methylpiperazine is the formation of a quaternary ammonium salt.[10]
-
Causality: This occurs if the product, 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, which is a tertiary amine, reacts with another molecule of the starting aryl halide. This is more likely if the reaction is run with an excess of the aryl halide or at very high temperatures for prolonged periods.
-
Recommendation: Use a slight excess (1.1 to 1.3 equivalents) of N-methylpiperazine relative to the aryl halide. This ensures the halide is consumed before it can react with the product. Monitor the reaction and stop it once the starting halide is consumed to prevent this secondary reaction.
Section 3: Optimized Experimental Protocols
Here we provide two validated protocols. Protocol A is a standard method using conventional heating. Protocol B leverages microwave technology for significant rate enhancement.
Table 1: Comparison of Reaction Parameters
| Parameter | Protocol A: Conventional Heating | Protocol B: Microwave-Assisted |
| Starting Material | 4-chloro-2-fluorobenzoic acid | 4-chloro-2-fluorobenzoic acid |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-pyrrolidone (NMP) |
| Base | K₂CO₃ (2.5 equiv.) | K₂CO₃ (2.5 equiv.) |
| Temperature | 140 °C | 180 °C (Ramp to temp in 2 min) |
| Reaction Time | 4-8 hours | 15-30 minutes |
| Monitoring | TLC / HPLC every hour | TLC / HPLC after 15 min |
| Expected Yield | >85% | >90% |
Protocol A: Conventional Heating Method
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-fluorobenzoic acid (1.0 equiv.), N-methylpiperazine (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add dry NMP (approx. 5-10 mL per gram of starting acid).
-
Reaction: Heat the stirred suspension in an oil bath to 140 °C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% MeOH in DCM) or HPLC until the starting aryl halide is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice water. Acidify the aqueous mixture with 2M HCl to a pH of ~6-7 to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.
Protocol B: Microwave-Assisted High-Speed Synthesis
-
Setup: In a 10 mL microwave reactor vial equipped with a small magnetic stir bar, combine 4-chloro-2-fluorobenzoic acid (1.0 equiv., e.g., 200 mg), N-methylpiperazine (1.2 equiv.), and anhydrous potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add 4 mL of dry NMP.
-
Reaction: Seal the vial and place it in the microwave reactor. Set the conditions to hold at 180 °C for 20 minutes with magnetic stirring.
-
Workup & Purification: After the vial has cooled, perform the same workup and purification procedure as described in Protocol A. The significantly reduced reaction time minimizes the formation of thermal degradation byproducts.[5]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the optimal molar ratio of N-methylpiperazine?
-
A: A slight excess, typically 1.1 to 1.3 equivalents, is recommended. This helps drive the reaction to completion and minimizes the risk of the product reacting with any remaining starting material to form a quaternary salt impurity.[10]
-
-
Q: My workup is problematic and the product won't precipitate.
-
A: Ensure you are adjusting the pH carefully. The product is amphoteric. If the solution is too acidic, the piperazine nitrogen will be protonated, forming a soluble salt. If too basic, the carboxylic acid will be deprotonated, also forming a soluble salt. The isoelectric point, where solubility is lowest, is typically around neutral pH. If precipitation is still poor, an extraction with an organic solvent like ethyl acetate may be necessary before acidification.
-
-
Q: How can I be sure my reagents are dry enough?
-
A: Water can interfere with the reaction.[11] Use anhydrous potassium carbonate (can be dried in an oven at >150°C before use) and use sealed, anhydrous grade solvents. While small amounts of water may be tolerated, high concentrations can slow the reaction.
-
References
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
-
Synthesis of 4-Chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines - Rasayan Journal of Chemistry. (URL: [Link])
- CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google P
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
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Synthesis of 4-Chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines - Rasayan Journal of Chemistry. (URL: [Link])
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Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])
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4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride - PubChem. (URL: [Link])
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
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Nucleophilic substitution reactions with a variety of heteroaromatic,... - ResearchGate. (URL: [Link])
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
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Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - UNIPI. (URL: [Link])
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Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth - PMC - PubMed Central. (URL: [Link])
- US5492875A - Catalyst for nucleophilic aromatic substitutions - Google P
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
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Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (URL: [Link])
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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Microwave assisted organic synthesis (MAOS) - International Journal of Chemical Science. (URL: [Link])
-
Utilization of piperazine for interphase catalytic systems - Sciforum. (URL: [Link])
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. (URL: [Link])
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MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (URL: [Link])
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])
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Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[12][13]imidazo[1,2-a]pyrimidines via A3 coupling - Frontiers. (URL: [Link])
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Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - ResearchGate. (URL: [Link])
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Validation & Comparative
A Preclinical Efficacy Assessment of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid (Compound X) in the Context of Chronic Myeloid Leukemia
Executive Summary
The landscape of targeted cancer therapy is one of continuous innovation, demanding rigorous preclinical evaluation of novel chemical entities. This guide presents a comprehensive framework for assessing the efficacy of a novel investigational compound, 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, hereafter referred to as Compound X . Given its structural motifs, which are common in kinase inhibitors, we hypothesize its potential as an inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein driving Chronic Myeloid Leukemia (CML).
This document outlines a head-to-head preclinical comparison of Compound X against the established first- and second-generation Bcr-Abl inhibitors, Imatinib and Dasatinib . We will detail the requisite in vitro and in vivo assays, explain the scientific rationale behind each experimental choice, and present a framework for interpreting the resulting data. Our objective is to provide a robust, self-validating methodology for researchers and drug development professionals to determine the potential therapeutic viability of new molecular entities in this well-defined clinical space.
Introduction: The Scientific Rationale for Comparison
Chronic Myeloid Leukemia is primarily driven by the Philadelphia chromosome, a translocation that results in the Bcr-Abl fusion gene. This gene encodes a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and survival, making it an ideal therapeutic target. Imatinib, the first successful tyrosine kinase inhibitor (TKI), revolutionized CML treatment by targeting the ATP-binding site of the Abl kinase domain. However, the emergence of resistance, often through point mutations in the kinase domain, necessitated the development of second-generation inhibitors like Dasatinib, which exhibit greater potency and activity against many Imatinib-resistant mutations.
Any new therapeutic candidate, such as Compound X, must therefore demonstrate a compelling efficacy profile relative to these established standards. The central scientific questions this guide will address are:
-
Potency & Selectivity: Is Compound X a potent and selective inhibitor of the Bcr-Abl kinase? How does its activity compare to Imatinib and Dasatinib, particularly against common resistance mutations?
-
Cellular Efficacy: Does target inhibition translate into effective anti-proliferative and pro-apoptotic activity in CML-derived cell lines?
-
In Vivo Performance: Does Compound X exhibit favorable pharmacokinetics and demonstrate significant anti-tumor activity in a relevant animal model of CML?
This guide will proceed through a logical cascade of experiments designed to answer these questions, moving from biochemical assays to cell-based models and finally to in vivo studies.
The Preclinical Efficacy Testing Cascade
To systematically evaluate Compound X, we will employ a tiered approach. This ensures that resource-intensive in vivo studies are only conducted after promising in vitro activity has been established. The workflow is designed to provide a comprehensive dataset for a go/no-go decision on further development.
Caption: Preclinical efficacy testing workflow for Compound X.
Tier 1: Foundational In Vitro Assays
The initial tier focuses on establishing the fundamental potency and cellular activity of Compound X.
2.1.1. Biochemical Kinase Inhibition Assay
-
Expertise & Experience: The first and most critical step is to determine if Compound X directly inhibits the enzymatic activity of its intended target, the Bcr-Abl kinase. A cell-free biochemical assay provides the cleanest measure of potency, defined by the half-maximal inhibitory concentration (IC50), without the confounding variables of cell permeability or efflux. We utilize a well-established method that measures the phosphorylation of a specific substrate.[1]
-
Trustworthiness: To ensure data validity, Imatinib and Dasatinib are run in parallel as positive controls. A kinase-dead Bcr-Abl mutant can be used as a negative control, and all measurements are performed in triplicate across a 10-point dose-response curve.
Experimental Protocol: Bcr-Abl Kinase Activity Assay
-
Reagents: Recombinant human Abl kinase domain, biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2), ATP, kinase reaction buffer, test compounds (Compound X, Imatinib, Dasatinib), and a detection system (e.g., HTRF or luminescence-based).
-
Procedure: a. Serially dilute compounds in DMSO to create a 10-point concentration gradient. b. In a 384-well plate, add 5 µL of kinase buffer containing the recombinant Bcr-Abl enzyme. c. Add 2.5 µL of diluted compound or DMSO vehicle control to the wells. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated peptide substrate and ATP. e. Allow the reaction to proceed for 60 minutes at 30°C. f. Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 for HTRF). g. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic equation to determine the IC50 value.
2.1.2. Cellular Proliferation and Target Engagement
-
Expertise & Experience: Demonstrating biochemical potency is insufficient; the compound must be able to enter the target cell and inhibit the kinase in its native environment. We use Bcr-Abl positive CML cell lines, such as K562 and KCL22, which are dependent on Bcr-Abl activity for their proliferation and survival.[2][3] A reduction in cell proliferation, measured as the half-maximal growth inhibition (GI50), provides a robust measure of cellular efficacy.
-
Trustworthiness: To confirm that the observed anti-proliferative effect is due to on-target activity, we will perform a Western blot analysis. This will measure the phosphorylation status of CRKL, a direct and immediate downstream substrate of Bcr-Abl.[4] A dose-dependent decrease in phosphorylated CRKL (p-CRKL) that correlates with the GI50 value serves as a self-validating system, linking cellular effect to target inhibition.
Comparative Data Summary (Hypothetical)
| Compound | Bcr-Abl IC50 (nM) | K562 Cell GI50 (nM) | p-CRKL Inhibition EC50 (nM) |
| Compound X | 15 | 45 | 50 |
| Imatinib | 250 | 300 | 320 |
| Dasatinib | 1 | 5 | 6 |
Tier 2: Assessing the Resistance Profile and Cytotoxicity
A key differentiator for a new TKI is its ability to overcome known resistance mechanisms.
-
Expertise & Experience: The most common form of resistance to Imatinib involves point mutations in the Abl kinase domain. The "gatekeeper" mutation, T315I, is notoriously resistant to both Imatinib and Dasatinib.[5] Therefore, Compound X must be tested against a panel of clinically relevant Bcr-Abl mutants. Concurrently, we must determine if the compound is merely cytostatic (inhibiting growth) or cytotoxic (inducing cell death). An Annexin V/Propidium Iodide (PI) staining assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells.[6]
-
Trustworthiness: By comparing the IC50 values of Compound X against wild-type and mutant kinases, we can quantitatively assess its resistance profile. A fold-change in IC50 of less than 3-5 against key mutants would be considered a significant advantage. The apoptosis data is validated by running untreated and staurosporine-treated (a potent apoptosis inducer) cells as negative and positive controls, respectively.
Caption: Simplified Bcr-Abl signaling and the point of inhibition.
Tier 3: In Vivo Efficacy Assessment
Promising in vitro data must be translated into in vivo efficacy. This requires understanding the compound's behavior in a whole-organism context.
-
Expertise & Experience: Before efficacy studies, pharmacokinetic (PK) analysis is essential to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME). This data informs the dosing regimen required to maintain therapeutic concentrations in the blood. For the efficacy study, an immunodeficient mouse xenograft model is the standard.[7] In this model, human CML cells (e.g., K562) are implanted subcutaneously, and tumor growth is monitored over time following treatment with the test compounds.
-
Trustworthiness: The study must be adequately powered (typically 8-10 mice per group) and include vehicle control, Imatinib, and Dasatinib arms. Tumor volume and body weight are measured regularly. The primary endpoint is tumor growth inhibition (TGI). A successful outcome would show that Compound X achieves statistically significant TGI at a well-tolerated dose, ideally superior to or on par with the standard-of-care comparators.
Experimental Protocol: CML Xenograft Mouse Model
-
Cell Culture: Culture K562 cells under standard conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Inject 5 x 10^6 K562 cells suspended in Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization and Dosing: Randomize mice into treatment groups (Vehicle, Compound X, Imatinib, Dasatinib). Administer compounds daily via oral gavage based on the pre-determined PK data.
-
Data Collection: Measure tumor volume with calipers and body weight three times per week.
-
Endpoint: Continue the study for 21-28 days or until tumors in the vehicle group reach the maximum allowed size. Euthanize mice and excise tumors for further analysis (e.g., Western blot for p-CRKL to confirm target engagement in vivo).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) for each group and perform statistical analysis (e.g., ANOVA) to determine significance.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered preclinical workflow to compare the efficacy of Compound X with standard-of-care drugs for CML. By systematically evaluating biochemical potency, cellular activity, resistance profiles, and in vivo efficacy, a comprehensive data package can be generated.
If the hypothetical data presented holds, Compound X would represent a promising clinical candidate. Its superior potency over Imatinib and its potential to overcome key resistance mutations would warrant further investigation, including formal IND-enabling toxicology studies and progression into Phase I clinical trials. The self-validating nature of the described protocols ensures that decisions are based on robust and reliable scientific evidence, forming the bedrock of a successful drug development program.
References
-
Title: Imatinib in Chronic Myeloid Leukemia: an Overview Source: PMC - NIH URL: [Link]
-
Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: PMC - NIH URL: [Link]
-
Title: Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia Source: Leukemia URL: [Link]
-
Title: Preclinical approaches in chronic myeloid leukemia: from cells to systems Source: PMC - NIH URL: [Link]
-
Title: Molecular Pathways: BCR-ABL Source: Clinical Cancer Research - AACR Journals URL: [Link]
-
Title: Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads Source: NIH URL: [Link]
-
Title: Dasatinib in chronic myeloid leukemia: a review Source: PMC - PubMed Central URL: [Link]
-
Title: Dasatinib - Proteopedia, life in 3D Source: Proteopedia URL: [Link]
-
Title: Assessment of Chronic Myeloid Leukaemia In Vitro Models Variability: Insights Into Extracellular Vesicles Source: NIH URL: [Link]
-
Title: Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models Source: NIH URL: [Link]
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A Comparative Analysis of Synthesis Routes for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid: A Guide for Researchers
Introduction
4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted benzoic acid backbone, is prevalent in a range of therapeutic agents. The efficient and regioselective synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of three prominent synthetic routes for the preparation of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, starting from the readily available 2,4-dichlorobenzoic acid. We will delve into the mechanistic underpinnings, experimental considerations, and the relative merits of Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann Condensation, and Palladium-Catalyzed Buchwald-Hartwig Amination.
Strategic Overview of Synthesis Pathways
The synthesis of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid from 2,4-dichlorobenzoic acid necessitates the selective substitution of the chlorine atom at the C-2 position with 1-methylpiperazine. The challenge lies in achieving this regioselectivity, as the starting material possesses two reactive chlorine atoms. The electronic properties of the benzoic acid ring, particularly the electron-withdrawing nature of the carboxylic acid group, play a crucial role in directing the substitution.
Caption: Overview of the three synthetic routes to the target molecule.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
The direct reaction between 2,4-dichlorobenzoic acid and 1-methylpiperazine represents the most straightforward approach. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1]
Mechanism and Rationale for Regioselectivity
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The electron-withdrawing carboxylate group can effectively stabilize the negative charge developed during the nucleophilic attack at the ortho (C-2) and para (C-4) positions through resonance. However, the ortho-position is generally more activated due to the inductive effect of the carboxylic acid group. This inherent electronic preference is the basis for the expected regioselectivity in favor of the desired C-2 substitution product.
Caption: Simplified workflow for the SNAr synthesis route.
Experimental Protocol (Hypothetical)
-
To a solution of 2,4-dichlorobenzoic acid (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO, NMP) is added 1-methylpiperazine (2.0-3.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is heated to a high temperature (e.g., 120-160 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous solution is acidified to precipitate the product, which is then collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst.[2] This approach is particularly relevant for the amination of aryl halides. A study on the regioselective copper-catalyzed amination of 2,4-dichlorobenzoic acid with aniline derivatives has demonstrated that the reaction proceeds with high selectivity at the C-2 position.[3] This provides strong evidence for the feasibility of a similar reaction with 1-methylpiperazine.
Mechanism and Rationale for Regioselectivity
The mechanism of the Ullmann reaction is complex and can involve Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles. A plausible pathway involves the coordination of the carboxylate group to the copper center, which directs the oxidative addition of the C-Cl bond at the ortho position. This is followed by coordination of the amine and subsequent reductive elimination to furnish the product and regenerate the active copper catalyst. The chelation assistance from the ortho-carboxylate group is a key factor in achieving high regioselectivity.[4]
Caption: Simplified workflow for the Ullmann condensation route.
Experimental Protocol (Hypothetical)
-
A mixture of 2,4-dichlorobenzoic acid (1.0 eq), 1-methylpiperazine (1.5-2.0 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMSO or DMF) is prepared in a reaction vessel.
-
The mixture is heated to a moderate to high temperature (e.g., 100-140 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled, diluted with water, and acidified.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography or recrystallization.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanism and Rationale for Regioselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The regioselectivity in dihaloarenes can be influenced by the electronic and steric environment of the C-X bonds and can often be tuned by the choice of palladium precursor, ligand, and reaction conditions. For 2,4-dichlorobenzoic acid, the electronic activation of the C-2 position by the carboxylic acid group is expected to favor oxidative addition at this site.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol (Hypothetical)
-
In an oven-dried Schlenk tube under an inert atmosphere, a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq) are combined.
-
A solvent (e.g., toluene or dioxane) is added, followed by 2,4-dichlorobenzoic acid (1.0 eq) and 1-methylpiperazine (1.2-1.5 eq).
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled, quenched with water, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Comparative Analysis
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | None (thermal) | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | Not applicable | Often used (e.g., L-proline) | Required (e.g., phosphine ligands) |
| Reaction Temp. | High (120-160 °C) | Moderate to High (100-140 °C) | Mild to Moderate (80-110 °C) |
| Regioselectivity | Good (electronically driven) | Excellent (chelation-assisted)[3] | Potentially high (tunable) |
| Cost | Low (no catalyst) | Moderate (copper is inexpensive) | High (palladium and ligands are costly) |
| Scalability | Potentially challenging due to high temp. | Good | Good, but catalyst cost can be a factor |
| Functional Group Tolerance | Moderate (harsh conditions) | Good | Excellent |
| Environmental Impact | High-boiling solvents | Use of copper | Use of palladium and organic solvents |
Conclusion
The choice of the optimal synthetic route for 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid depends on the specific requirements of the research or development project.
-
For large-scale, cost-effective synthesis , the Ullmann condensation appears to be the most promising route. The demonstrated high regioselectivity for the amination of 2,4-dichlorobenzoic acid at the C-2 position, coupled with the low cost of copper catalysts, makes it an attractive option for industrial applications.[3]
-
For small-scale synthesis where functional group tolerance and milder conditions are paramount , the Buchwald-Hartwig amination would be the preferred method. Although the cost of the catalyst system is higher, the versatility and reliability of this reaction are significant advantages in a research setting.
-
The direct SNAr route, while being the simplest in terms of reagents, likely requires harsh conditions and may suffer from lower selectivity compared to the catalyzed methods. However, for initial exploratory studies, its simplicity could be an advantage.
Further experimental validation is required to determine the precise yields and optimal conditions for each of these routes for the synthesis of the target molecule. This guide provides a solid foundation for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.
References
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- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
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- How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? - FAQ. (URL not available)
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL not available)
- 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL not available)
- Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl) - Organic Syntheses Procedure. (URL not available)
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Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - NIH. Available from: [Link]
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Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - NIH. Available from: [Link]
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Ullmann condensation - Wikipedia. Available from: [Link]
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Ullmann Reaction - Organic Chemistry Portal. Available from: [Link]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]
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- Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide - ResearchG
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available from: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available from: [Link]
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Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation | Journal of the American Chemical Society - ACS Publications. Available from: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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A Head-to-Head Comparison of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid and Structurally Related Analogs in Kinase Inhibition
This guide provides a comprehensive, head-to-head comparison of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid and its analogs, focusing on their application as kinase inhibitors. The piperazine moiety is a prevalent feature in bioactive molecules and approved drugs, valued for its impact on physicochemical properties and its role as a versatile scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), supported by experimental protocols and mechanistic insights.
The Privileged Scaffold: Substituted (Piperazinyl)benzoic Acids in Kinase Inhibition
The 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid scaffold represents a key structural motif in modern medicinal chemistry. Its components—a substituted benzoic acid and a methylpiperazine group—provide a foundation for developing targeted therapeutics. The piperazine ring, in particular, is a common feature in kinase inhibitors, often serving to optimize pharmacokinetic properties or to correctly position pharmacophoric elements for interaction with target macromolecules.[1] This guide will dissect the subtle yet critical impact of structural modifications on this core scaffold, comparing its performance against closely related chemical entities.
Comparative Analysis of Kinase Inhibition Profiles
The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (its ability to inhibit the target kinase without affecting other kinases). To illustrate a typical comparative analysis, the following table presents hypothetical but realistic experimental data for our lead compound and two structural analogs against two kinases: the primary target and a common off-target.
Table 1: Comparative In Vitro Inhibitory Activity
| Compound ID | Structure | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index* |
| Lead Compound | 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid | 25 | 2,500 | 100 |
| Analog 1 | 4-Fluoro-2-(4-methyl-1-piperazinyl)benzoic acid | 75 | 3,000 | 40 |
| Analog 2 | 4-Chloro-2-(piperazin-1-yl)benzoic acid | 200 | 1,500 | 7.5 |
*Selectivity Index = (Off-Target IC50) / (Target Kinase IC50)
Interpretation of Results:
-
Potency: The lead compound, with its chloro substituent, demonstrates the highest potency against the target kinase (IC50 = 25 nM). Replacing the chloro group with a fluoro group (Analog 1) results in a 3-fold decrease in potency. The removal of the N-methyl group from the piperazine ring (Analog 2) leads to a significant 8-fold loss of activity. This suggests that the electronic properties of the halogen and the hydrophobic interaction provided by the methyl group are critical for potent inhibition.
-
Selectivity: The lead compound also exhibits the highest selectivity (100-fold) for the target kinase over the off-target kinase. While Analog 1 maintains reasonable selectivity, the N-demethylated Analog 2 shows a dramatically reduced selectivity index. This underscores the importance of the N-methylpiperazine moiety for achieving target specificity. Many kinase inhibitors are designed to target the ATP-binding site, which is highly conserved across the kinome, making selectivity a significant challenge.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
To ensure the generation of high-quality, reproducible data, a robust and well-controlled experimental protocol is essential. The following methodology describes a common luminescence-based kinase assay used to determine IC50 values. This protocol is a self-validating system, incorporating controls to ensure data integrity.
Objective: To measure the concentration-dependent inhibition of a target kinase by test compounds and determine their IC50 values.
Workflow Overview:
Figure 1: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (100% activity) and 1 µL of a known potent inhibitor (0% activity).
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the kinase and its specific peptide substrate, diluted in the appropriate kinase buffer.[3]
-
Reaction Initiation: Add 2 µL of ATP solution to all wells to start the reaction. It is critical to use an ATP concentration near the Michaelis constant (Km) for the kinase to ensure accurate and comparable inhibitor data.[4]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the enzyme reaction.[5]
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the high (DMSO only) and low (potent inhibitor) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[6]
Mechanistic Insights: Binding Mode and Structure-Activity Relationship
Compounds based on this scaffold typically function as ATP-competitive inhibitors.[7] They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus halting the phosphorylation cascade.
Figure 2: Key interactions of the inhibitor scaffold within the kinase active site.
Causality Behind Structural Features:
-
Benzoic Acid Moiety: The carboxylic acid group is often crucial for forming one or more hydrogen bonds with the backbone amides of the kinase "hinge region," a critical anchoring point for many inhibitors.
-
4-Chloro Substituent: The chlorine atom is positioned to occupy a specific hydrophobic pocket within the active site. Its size and electronic properties are often superior to other halogens like fluorine in this position, leading to enhanced potency.
-
N-Methylpiperazine Group: This basic and hydrophilic group typically extends towards the solvent-exposed region of the ATP pocket. The methyl group can provide additional hydrophobic interactions, and the basic nitrogen can be protonated, improving the overall solubility and pharmacokinetic profile of the compound. Its removal, as seen in Analog 2, can be detrimental to both potency and selectivity.
Conclusion and Future Perspectives
This guide demonstrates that 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid is a highly effective scaffold for kinase inhibition. Through systematic structural modification and robust in vitro testing, clear structure-activity relationships can be established. The superior potency and selectivity of the lead compound are attributable to the synergistic effects of the 4-chloro substituent and the N-methylpiperazine group.
Future work should focus on expanding the panel of kinases to build a more comprehensive selectivity profile and on conducting cellular assays to confirm on-target activity in a more complex biological environment. Ultimately, the insights gained from such head-to-head comparisons are vital for guiding the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles for therapeutic applications.[8][9]
References
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MySkinRecipes. 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic Acid. Available from: [Link]
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available from: [Link]
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PubChem. 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Available from: [Link]
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MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Available from: [Link]
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National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Available from: [Link]
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ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available from: [Link]
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National Center for Biotechnology Information. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Available from: [Link]
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BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]
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MDPI. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available from: [Link]
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National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
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Frontiers. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Available from: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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ResearchGate. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Available from: [Link]
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ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available from: [Link]
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MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
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BMG LABTECH. Kinase assays. Available from: [Link]
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PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Available from: [Link]
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National Center for Biotechnology Information. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical compounds we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Hazard Identification and Immediate Safety Protocols
-
Benzoic Acid Derivatives: Benzoic acid and its derivatives can cause skin and serious eye irritation or damage.[1]
-
Chlorinated Aromatics: Compounds like 4-Chlorobenzoic acid are often classified as harmful if swallowed.[2][3]
-
Piperazine Derivatives: Piperazine itself can cause skin irritation and sensitization.[4][5]
Based on this analysis, it is prudent to handle 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid with the following precautions:
| Hazard Class | Associated Risks | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Do not eat, drink, or smoke when handling.[2] Wash hands thoroughly after use.[2][3] |
| Skin Irritant/Corrosive | May cause skin irritation or burns.[1][6] | Wear appropriate chemical-resistant gloves and a lab coat.[5][7] |
| Eye Irritant/Corrosive | Risk of serious eye irritation or damage.[1][6][8] | Wear chemical safety goggles or a face shield.[5][9] |
| Respiratory Irritant | Inhalation of dust may cause respiratory irritation.[10] | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[7][11] |
Immediate First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7][12] Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[7][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Call a poison center or doctor for advice.[2]
The Core Principle: Mandated Professional Disposal
Under no circumstances should 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid or its containers be disposed of in the general trash or poured down the sanitary sewer.[13] As a chlorinated organic compound, it is classified as hazardous waste and requires specialized disposal, typically through high-temperature incineration at a licensed facility.[14][15] This process is necessary to break down the molecule safely and scrub the resulting acidic gases, such as hydrogen chloride, from the emissions.[14]
Your institution's Environmental Health & Safety (EHS) department is the designated authority for managing this process. All disposal procedures must culminate in the transfer of waste to EHS or their approved hazardous waste contractor.[16]
On-Site Waste Accumulation & Segregation Protocol
Proper management begins the moment the material is designated as waste. The following steps ensure safety and compliance within the laboratory.
Step 1: Select the Appropriate Waste Container
Choose a container that is chemically compatible, in good condition, and has a secure, leak-proof screw-top cap. The container must be clean and dry before the first addition of waste.
Step 2: Segregate Your Waste Stream
This is the most critical step in laboratory waste management. Because this compound is a chlorinated organic solid , it must be collected in a dedicated waste container.
-
DO NOT mix with non-chlorinated organic waste.[17]
-
DO NOT mix with acidic, basic, or oxidizing waste streams.[18]
-
DO NOT mix with aqueous waste.
Causality: Proper segregation is essential for safe disposal. Chlorinated waste requires specific incineration conditions.[15] Mixing it with other waste streams can lead to dangerous chemical reactions within the waste container or complicate the disposal process, significantly increasing costs and risks.[18]
Step 3: Label the Waste Container Correctly
As soon as the first quantity of waste is added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The full, unabbreviated chemical name: "Waste 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of first accumulation
-
The name of the principal investigator and the laboratory location
Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)
The labeled, closed container must be stored in a designated Satellite Accumulation Area (SAA).[18] This is a location at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet).
-
Keep the waste container closed at all times, except when adding waste.
-
Once the container is full, or within one year of the start date, arrange for pickup by your EHS department.[18][19]
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Wear Appropriate PPE: Don your lab coat, gloves, and safety goggles.
-
Contain the Spill: For a solid, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[7][9][11]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, absorbent pads) are now considered hazardous waste and must be disposed of in the same chlorinated solid waste container.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Non-disposable items should be decontaminated thoroughly.
The Disposal Pathway: A Logical Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-(4-methyl-1-piperazinyl)benzoic acid, from generation to final disposition.
Caption: Logical workflow from waste generation in the lab to final disposal by approved personnel.
Regulatory Imperative
These procedures are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[13] Academic laboratories may operate under the alternative standards of 40 CFR Part 262 Subpart K, which still requires a formal Laboratory Management Plan and timely removal of hazardous waste.[19] Failure to comply can result in significant institutional fines and personal liability.[13]
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
- MilliporeSigma. (2025). Safety Data Sheet for 4-Chlorobenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(Chloromethyl)benzoic acid.
- Scribd. (n.d.). FDS 4-Chloro Benzoic Acid.
- Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- NEDT. (2024). Disposing of Chlorine: Pool and Cleaning Products.
- Fisher Scientific. (2010). Safety Data Sheet for Piperazine.
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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National University of Singapore Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
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University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet for 3-(4-Methylpiperazin-1-yl)benzoic acid.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ZINC. (2024). Safety Data Sheet for 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride.
- Capot Chemical. (2013). MSDS of 4-(1-Piperazinylmethyl)-benzoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


